
THK5351
概要
説明
THK-5351は、主に脳内のタウタンパク質凝集体の画像化に使用される陽電子放出断層撮影トレーサーです。タウタンパク質は、アルツハイマー病などの神経変性疾患に関連しています。 THK-5351は、脳および脊髄の星状膠細胞であるアストロサイトに見られるモノアミンオキシダーゼBに結合します .
準備方法
THK-5351の合成には、いくつかの手順が含まれます。前駆体である(S)-2-(2-メチルアミノピリジン-5-イル)-6-[[2-(テトラヒドロ-2H-ピラン-2-イルオキシ)-3-トシルオキシ]プロポキシ]キノリンは、フッ素-18を用いたフッ素化にかけられます。反応は、ジメチルスルホキシド中で110℃で10分間行われます。 加水分解後、最終生成物は高速液体クロマトグラフィーで精製されます . 放射化学的収率は、約31.9%で、プロセスは約75分かかります .
化学反応の分析
THK-5351は、以下を含むいくつかの種類の化学反応を起こします。
酸化: THK-5351は、酸化剤の存在下で酸化される可能性があります。
還元: THK-5351は、還元剤を使用して還元される可能性があります。
置換: THK-5351は、求核置換反応を起こす可能性があり、この場合、求核剤は分子中の脱離基を置換します。
これらの反応で一般的に使用される試薬には、ジメチルスルホキシド、メタンスルホン酸カリウム、およびさまざまな酸化剤と還元剤が含まれます。 形成される主な生成物は、使用する特定の反応条件と試薬によって異なります .
科学研究への応用
THK-5351は、科学研究、特に神経変性疾患の分野で広く使用されています。主な用途は、脳内のタウタンパク質凝集体を検出するための陽電子放出断層撮影イメージングです。 このイメージング技術は、アルツハイマー病や前頭側頭型認知症などの疾患の早期診断とモニタリングに不可欠です . さらに、THK-5351は、脳内のモノアミンオキシダーゼBの分布と密度を研究するために使用され、さまざまな神経学的状態に関する洞察を提供します .
科学的研究の応用
THK-5351 is widely used in scientific research, particularly in the field of neurodegenerative diseases. Its primary application is in positron emission tomography imaging to detect tau protein aggregates in the brain. This imaging technique is crucial for the early diagnosis and monitoring of diseases such as Alzheimer’s disease and frontotemporal dementia . Additionally, THK-5351 is used to study the distribution and density of monoamine oxidase B in the brain, providing insights into various neurological conditions .
作用機序
THK-5351は、アストロサイトのモノアミンオキシダーゼBに結合することで効果を発揮します。モノアミンオキシダーゼBは、ドーパミンやセロトニンなどの神経伝達物質であるモノアミンの分解に関与する酵素です。 この酵素に結合することで、THK-5351は、陽電子放出断層撮影イメージングを通じて、脳内のタウタンパク質凝集体の可視化を可能にします . この結合は、神経変性疾患に影響を受けた脳の領域を特定するのに役立ちます .
類似化合物の比較
これらのトレーサーはすべてタウタンパク質凝集体を標的としていますが、THK-5351は、特定の研究において、より高い結合親和性とより優れたイメージング特性を示しています . たとえば、THK-5117は脳の白質に結合しますが、THK-5351は、純粋なS型エナンチオマーであるため、白質への結合が低くなります . T807とPBB3もタウタンパク質を標的としていますが、結合親和性とオフターゲット効果が異なります .
結論
THK-5351は、神経変性疾患に関連するタウタンパク質凝集体の研究に特に適した、神経イメージング分野における貴重な化合物です。その独自の結合特性とイメージング機能は、アルツハイマー病やその他の関連する病状の早期診断と研究のための重要なツールとなっています。
ご不明な点や詳細が必要な場合は、お気軽にお問い合わせください。
類似化合物との比較
While all these tracers target tau protein aggregates, THK-5351 has shown higher binding affinity and better imaging characteristics in certain studies . THK-5117, for example, binds to white matter in the brain, whereas THK-5351, being a pure S-form enantiomer, has lower white matter binding . T807 and PBB3 also target tau protein but have different binding affinities and off-target effects .
Conclusion
THK-5351 is a valuable compound in the field of neuroimaging, particularly for studying tau protein aggregates associated with neurodegenerative diseases. Its unique binding properties and imaging capabilities make it a crucial tool for early diagnosis and research in Alzheimer’s disease and other related conditions.
If you have any more questions or need further details, feel free to ask!
特性
IUPAC Name |
(2S)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-20-18-7-3-13(10-21-18)17-5-2-12-8-15(4-6-16(12)22-17)24-11-14(23)9-19/h2-8,10,14,23H,9,11H2,1H3,(H,20,21)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVXFZWSPCOWSN-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OC[C@@H](CF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707147-26-9 | |
| Record name | THK-5351 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1707147269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THK-5351 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3F6WUN31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560561.png)
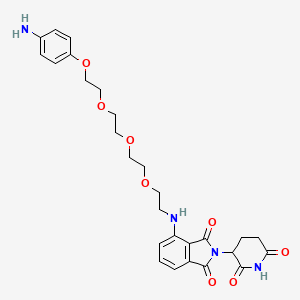
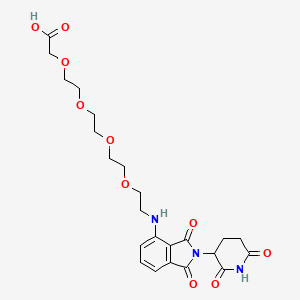
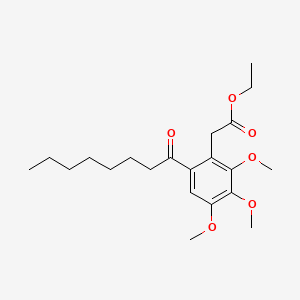

![2-iodo-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B560569.png)
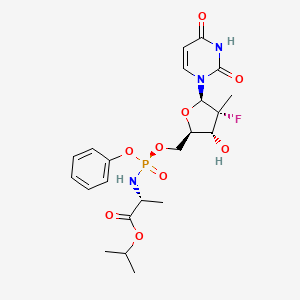

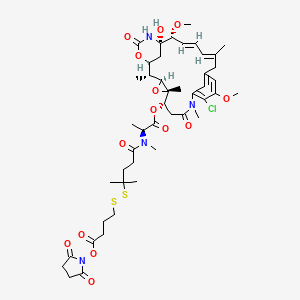
![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)

